3-Bromo-5-(dimethylamino)benzonitrile
Description
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-5-(dimethylamino)benzonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-7(6-11)3-8(10)5-9/h3-5H,1-2H3 |
InChI Key |
ROHFOCREKFUCMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C#N)Br |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-Bromo-5-(dimethylamino)benzonitrile is as a building block in organic synthesis. It serves as an intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as substitution, oxidation, and reduction reactions, making it valuable for developing new compounds with desired properties.
Synthetic Routes
- Bromination: The synthesis typically involves the bromination of 5-(dimethylamino)benzonitrile using brominating agents like bromine or N-bromosuccinimide in the presence of catalysts such as iron or aluminum chloride.
- Reactions: The compound can participate in nucleophilic aromatic substitutions, where the bromine atom can be replaced by other nucleophiles, leading to diverse derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential biological activities. Its structure allows it to interact with various biomolecules, including enzymes and receptors, which can lead to modulation of their activity.
- Enzyme Modulation: The dimethylamino group may facilitate hydrogen bonding with active sites on enzymes, potentially altering their activity. This interaction is crucial for drug development.
- Antitumor Activity: Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Material Science
The compound is also utilized in material science for developing novel materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be used in various applications such as sensors and electronic devices.
Chemical Biology
In chemical biology, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Understanding these interactions is essential for elucidating metabolic pathways and developing new therapeutic strategies.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential use in cancer therapy.
- Material Development : The compound has been tested for its ability to form electron-donor–acceptor complexes, which could lead to new materials with enhanced electronic properties.
Comparison with Similar Compounds
Positional Isomers: 4-(Dimethylamino)benzonitrile
Key Differences :
- Substituent Position: The dimethylamino group is at the para position (4-position) instead of the meta (5-position) in the target compound.
- Electronic Effects : Para-substitution creates a linear electron-donating pathway, enhancing resonance stabilization compared to the meta isomer.
- Toxicity : Classified as toxic (劇物 III) due to acute oral and dermal toxicity, with hazards including skin corrosion and severe eye irritation .
- Applications : Used in resin cements as a co-initiator, where para-substituted analogs exhibit higher reactivity than ortho-substituted derivatives .
Halogen-Substituted Analogs: 3-Bromo-5-(trifluoromethoxy)benzonitrile
Key Differences :
- Functional Groups: Replaces the dimethylamino group with a trifluoromethoxy (-OCF₃) group.
- Reactivity: The electron-withdrawing -OCF₃ group reduces nucleophilicity at the aromatic ring, making it less reactive in Pd-catalyzed cross-couplings compared to the dimethylamino-substituted compound.
- Synthetic Utility : Used in the synthesis of PET ligands, with yields up to 83% in carboxylation reactions .
Amino-Substituted Derivatives: 3-Amino-5-bromobenzonitrile
Key Differences :
- Functional Groups: Substitutes dimethylamino with a primary amino (-NH₂) group.
- Basicity and Hydrogen Bonding: The amino group is more basic and participates in stronger hydrogen bonding, influencing solubility in polar solvents.
- Applications : Serves as an intermediate in drug synthesis, with CAS number 49674-16-0 .
Hydroxy- and Iodo-Substituted Analogs: 3-Bromo-4-hydroxy-5-iodobenzonitrile
Key Differences :
- Substituents : Introduces hydroxy (-OH) and iodo (-I) groups at positions 4 and 5, respectively.
- Steric and Electronic Effects : The hydroxy group increases polarity and hydrogen-bonding capacity, while iodine adds steric bulk and alters halogen-bonding interactions.
- Spectroscopy : Exhibits distinct NMR chemical shifts due to iodine’s heavy atom effect .
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling Reactions
This compound demonstrates superior reactivity in Pd-catalyzed Sonogashira and Suzuki couplings compared to non-amino-substituted analogs. The dimethylamino group stabilizes transition states via electron donation, enhancing reaction yields .
Spectroscopic Behavior
UV-Vis and NMR studies reveal that meta-substituted dimethylamino groups (as in the target compound) induce weaker halogen-bonding interactions with haloforms (e.g., CHBr₃) compared to para-substituted analogs.
Toxicity and Handling
Para-substituted dimethylamino benzonitriles (e.g., 4-(dimethylamino)benzonitrile) require stringent safety measures due to acute toxicity, while meta-substituted derivatives like the target compound are less hazardous but still necessitate proper PPE .
Q & A
Q. How can researchers reconcile conflicting interpretations of dual fluorescence mechanisms (TICT vs. alternative models)?
- Methodology : Perform pressure-dependent studies to distinguish TICT (volume-sensitive) from planar intramolecular charge transfer (PICT). Use isotopic substitution (e.g., deuterated amino groups) to isolate vibrational coupling effects. Compare with structurally constrained analogs (e.g., bridged dimethylamino derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
